3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone
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Overview
Description
3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone: is an organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using reagents like hydrogen peroxide or a hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-bromo-1-ethyl-4-quinolinone.
Reduction: Formation of 1-ethyl-4-hydroxy-2(1H)-quinolinone.
Substitution: Formation of various substituted quinolinones depending on the nucleophile used.
Scientific Research Applications
3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine, ethyl, and hydroxy groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-hydroxyquinolinone: Lacks the ethyl group, which may affect its chemical properties and biological activities.
1-ethyl-4-hydroxyquinolinone:
4-hydroxyquinolinone: Lacks both the bromine and ethyl groups, making it less complex and potentially less versatile.
Uniqueness
3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone is unique due to the combination of bromine, ethyl, and hydroxy groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-bromo-1-ethyl-4-hydroxyquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-13-8-6-4-3-5-7(8)10(14)9(12)11(13)15/h3-6,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZUQKATCZMDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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